7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H5N3O2. It belongs to the class of imidazo[1,2-a]pyridines, which are valuable scaffolds in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of a cyano group at the 7th position and a carboxylic acid group at the 3rd position on the imidazo[1,2-a]pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . The reaction conditions often include the use of specific solvents and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyano and carboxylic acid groups play crucial roles in its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid include:
- 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 5-Fluoroimidazo[1,2-a]pyridine derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
7-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-1-2-12-7(9(13)14)5-11-8(12)3-6/h1-3,5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXFOUZASFACNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)O)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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